molecular formula C12H13NOS B1448150 [2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol CAS No. 886367-55-1

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1448150
CAS No.: 886367-55-1
M. Wt: 219.3 g/mol
InChI Key: JNTUVPMWGSQTJI-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Thiazoles

are important heterocyclic compounds that exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .

Biochemical Analysis

Biochemical Properties

[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and inflammation . This modulation can lead to changes in cellular behavior, such as increased resistance to oxidative damage and reduced inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives, including this compound, are relatively stable under various conditions . Over time, the compound may undergo degradation, which can affect its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of enzymes involved in oxidative metabolism and detoxification . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound may accumulate in certain tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, influencing its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUVPMWGSQTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.